molecular formula C7H2F4O B135776 2,4,6-Trifluorobenzoyl fluoride CAS No. 129825-18-9

2,4,6-Trifluorobenzoyl fluoride

Cat. No. B135776
M. Wt: 178.08 g/mol
InChI Key: VIGVTWYXZQRZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trifluorobenzoyl fluoride is a chemical compound that belongs to the class of fluorinated benzoyl halides. It is widely used in various scientific research applications due to its unique properties and characteristics.

Mechanism Of Action

The mechanism of action of 2,4,6-Trifluorobenzoyl fluoride is related to its ability to form covalent bonds with nucleophilic groups such as amines, alcohols, and thiols. This reaction leads to the formation of stable adducts, which can be further modified to introduce various functional groups. The fluorine atoms in the molecule also contribute to its reactivity, as they can act as electron-withdrawing groups that increase the electrophilicity of the molecule.

Biochemical And Physiological Effects

2,4,6-Trifluorobenzoyl fluoride has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. It also has potential applications in cancer therapy, as it can selectively target cancer cells and induce apoptosis. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

The advantages of using 2,4,6-Trifluorobenzoyl fluoride in lab experiments include its high yield and purity, as well as its unique reactivity and selectivity. However, its high reactivity can also be a limitation, as it can react with unintended nucleophilic groups and lead to side reactions. Additionally, its toxicity and potential environmental impact should be taken into consideration when handling and disposing of the compound.

Future Directions

There are several future directions for the use of 2,4,6-Trifluorobenzoyl fluoride in scientific research. One potential direction is the development of new synthetic routes and modifications of the molecule to enhance its properties and reactivity. Another direction is the exploration of its potential applications in drug discovery, particularly in the development of novel antibiotics and anticancer agents. Additionally, the environmental impact of the compound should be further studied and mitigated to ensure its safe use in research.
Conclusion:
2,4,6-Trifluorobenzoyl fluoride is a valuable compound in scientific research due to its unique properties and characteristics. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and to ensure its safe use in scientific research.

Synthesis Methods

The synthesis of 2,4,6-Trifluorobenzoyl fluoride involves the reaction of 2,4,6-Trifluorobenzoic acid with thionyl chloride in the presence of a catalyst such as dimethylformamide. The reaction proceeds via the formation of an intermediate acid chloride, which is then converted into the final product by the addition of fluoride ion. The yield of the reaction is typically high, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

2,4,6-Trifluorobenzoyl fluoride is commonly used in scientific research as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a building block for the synthesis of fluorinated benzoyl derivatives, which exhibit unique properties such as increased lipophilicity and metabolic stability. Additionally, 2,4,6-Trifluorobenzoyl fluoride is used as a fluorinating agent in organic synthesis, where it can selectively introduce fluorine atoms into aromatic compounds.

properties

CAS RN

129825-18-9

Product Name

2,4,6-Trifluorobenzoyl fluoride

Molecular Formula

C7H2F4O

Molecular Weight

178.08 g/mol

IUPAC Name

2,4,6-trifluorobenzoyl fluoride

InChI

InChI=1S/C7H2F4O/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H

InChI Key

VIGVTWYXZQRZHI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)C(=O)F)F)F

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)F)F)F

synonyms

Benzoyl fluoride, 2,4,6-trifluoro- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.